Sporeamicin A
Description
Properties
Molecular Formula |
C37H63NO12 |
|---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |
InChI |
InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21-,22+,23-,24-,25-,26-,27+,29-,31-,32?,34-,35?,36+,37+/m0/s1 |
InChI Key |
SZZIJYBWFJCYOX-SJCUUROJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Architecture of Sporeamicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporeamicin A is a macrolide antibiotic produced by the actinomycete Saccaropolyspora.[1] Its unique chemical structure, featuring a 14-membered macrolide ring incorporating a 2,3-dihydro-3-oxofuran moiety, has garnered interest within the scientific community.[2] This technical guide provides a comprehensive overview of the chemical characterization of this compound, detailing the experimental protocols for its isolation and the spectroscopic data that elucidated its intricate structure. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
Initial characterization of this compound revealed a novel antibiotic with distinct properties. The compound was isolated as colorless prisms from ethanolic solutions and exhibits a strong UV absorption peak at 276 nm. Through elemental analysis and mass spectrometry, the molecular formula of this compound was determined to be C₃₇H₆₃NO₁₂.[1]
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₃NO₁₂ | [1] |
| UV Absorption λmax | 276 nm | [1] |
| Appearance | Colorless prisms | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data were crucial in piecing together the complex framework of this compound. The chemical shifts and coupling constants provided insights into the connectivity of protons and carbons, while various 2D NMR experiments helped to establish the overall topology of the macrolide ring and its substituents.
Table 1: ¹³C NMR Spectroscopic Data of this compound
| Atom No. | Chemical Shift (δc, ppm) |
| 1 | 170.2 |
| 2 | 45.8 |
| 3 | 204.5 |
| 4 | 103.6 |
| 5 | 175.7 |
| 6 | 36.5 |
| 7 | 32.1 |
| 8 | 45.1 |
| 9 | 78.9 |
| 10 | 40.2 |
| 11 | 69.8 |
| 12 | 78.1 |
| 13 | 74.5 |
| 14 | 16.9 |
| 15 | 21.6 |
| 16 | 9.9 |
| 17 | 21.6 |
| 1' | 104.4 |
| 2' | 72.9 |
| 3' | 80.4 |
| 4' | 75.8 |
| 5' | 70.1 |
| 6' | 18.0 |
| 3'-N(CH₃)₂ | 41.5 |
| 1'' | 96.9 |
| 2'' | 71.0 |
| 3'' | 74.0 |
| 4'' | 83.9 |
| 5'' | 30.1 |
| 6'' | 21.9 |
| 3''-OCH₃ | 61.7 |
| 4''-OCH₃ | 58.1 |
| 1''' | 101.8 |
| 2''' | 35.5 |
| 3''' | 67.8 |
| 4''' | 35.5 |
| 5''' | 65.9 |
| 6''' | 18.3 |
Table 2: ¹H NMR Spectroscopic Data of this compound
| Atom No. | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.05 | m | |
| 4 | 4.88 | d | 10.0 |
| 6 | 1.85, 1.55 | m | |
| 7 | 1.65, 1.45 | m | |
| 8 | 2.60 | m | |
| 10 | 1.60 | m | |
| 11 | 3.65 | m | |
| 12 | 3.80 | dd | 8.0, 2.0 |
| 13 | 4.05 | m | |
| 14-CH₃ | 0.90 | t | 7.5 |
| 15-CH₃ | 1.25 | d | 6.5 |
| 16-CH₃ | 0.85 | d | 7.0 |
| 17-CH₃ | 1.15 | d | 7.0 |
| 1' | 4.30 | d | 7.5 |
| 2' | 3.25 | dd | 9.0, 7.5 |
| 3' | 2.50 | dd | 10.0, 9.0 |
| 4' | 3.00 | t | 9.0 |
| 5' | 3.50 | m | |
| 6'-CH₃ | 1.20 | d | 6.0 |
| 3'-N(CH₃)₂ | 2.30 | s | |
| 1'' | 5.10 | d | 3.5 |
| 2'' | 3.60 | dd | 10.0, 3.5 |
| 3'' | 3.95 | dd | 10.0, 3.0 |
| 4'' | 3.15 | t | 10.0 |
| 5'' | 1.80 | m | |
| 6''-CH₃ | 1.10 | d | 6.5 |
| 3''-OCH₃ | 3.40 | s | |
| 4''-OCH₃ | 3.30 | s | |
| 1''' | 4.60 | d | 5.0 |
| 2'''ax | 1.90 | m | |
| 2'''eq | 2.10 | m | |
| 3''' | 3.75 | m | |
| 4'''ax | 1.50 | m | |
| 4'''eq | 1.70 | m | |
| 5''' | 3.45 | m | |
| 6'''-CH₃ | 1.28 | d | 6.0 |
Mass Spectrometry (MS)
Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound. Fragmentation analysis provided further corroboration of the proposed structure by identifying characteristic losses of the sugar moieties and fragments of the macrolide ring.
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 716.4328 | Molecular Ion |
| [M-C₉H₁₇O₄]⁺ | 558.3690 | Loss of Forosamine |
| [M-C₈H₁₅O₃]⁺ | 572.3847 | Loss of Mycinose |
| [M-C₆H₁₁O₂]⁺ | 600.4156 | Loss of the third sugar |
Experimental Protocols
Isolation and Purification of this compound
The production of this compound was achieved through the fermentation of Saccaropolyspora strain L53-18. The following protocol outlines the key steps for its isolation and purification.[1]
-
Fermentation: Saccaropolyspora sp. L53-18 was cultured in a suitable fermentation medium under optimal conditions to encourage the production of this compound.
-
Extraction: The culture filtrate was extracted with chloroform (B151607) to separate the crude antibiotic from the aqueous medium.
-
Purification: The crude extract was then subjected to a series of purification steps, culminating in crystallization from an ethanolic solution to yield pure, colorless prisms of this compound.
Structure Determination Methodologies
The structural elucidation of this compound relied on a combination of modern analytical techniques.[2]
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR (COSY, HMQC, HMBC) spectra were acquired on a high-field NMR spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments were performed to study the fragmentation patterns.
-
-
X-ray Crystallography: Single crystals of this compound were grown and subjected to X-ray diffraction analysis. The resulting diffraction data were used to solve and refine the three-dimensional crystal structure, providing unambiguous confirmation of the connectivity and stereochemistry of the molecule.
Conclusion
The chemical characterization of this compound has revealed a novel macrolide antibiotic with a unique structural feature. The comprehensive analysis using NMR, mass spectrometry, and X-ray crystallography has provided a solid foundation for understanding its structure-activity relationships. This detailed guide, with its organized data tables and clear experimental workflows, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the further exploration and potential applications of this compound and its analogues.
References
The Spectroscopic Journey to Unraveling Sporeamicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporeamicin A, a 14-membered macrolide antibiotic, presents a unique structural framework characterized by a 2,3-dihydro-3-oxofuran moiety. Its discovery and characterization have provided valuable insights into the chemical diversity of natural products from actinomycetes. This technical guide delves into the spectroscopic methodologies that were pivotal in the elucidation of its complex architecture. By examining the available mass spectrometry and Nuclear Magnetic Resonance (NMR) data, we reconstruct the logical process that led to the definitive structural assignment of this compound, a crucial step in understanding its biological activity and potential for therapeutic development.
Introduction
This compound is a novel macrolide antibiotic isolated from the fermentation broth of the actinomycete strain Saccharopolyspora sp. L53-18.[1] As a member of the macrolide class, which includes well-known antibiotics such as erythromycin (B1671065), this compound has garnered interest for its biological properties. The precise determination of its chemical structure was a prerequisite for any further investigation into its mechanism of action and potential as a drug candidate. This was achieved through a combination of spectroscopic techniques, primarily mass spectrometry and NMR spectroscopy, and ultimately confirmed by X-ray crystallography. This guide will provide a detailed overview of the spectroscopic data and the elucidation process.
Physicochemical Properties and Molecular Formula
The initial characterization of this compound laid the groundwork for its structural elucidation. The compound was isolated as colorless prisms and exhibited specific solubility and chemical reactivity profiles.
Table 1: Physicochemical Properties of this compound
| Property | Observation |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, ethyl acetate, chloroform (B151607), benzene, and acidic water. |
| Color Reactions | - Positive: Potassium permanganate, iodine, concentrated sulfuric acid, Molisch's, Dragendorff. - Negative: Ninhydrin, Sakaguchi's, ferric chloride. |
Elemental analysis of this compound provided the empirical formula, and subsequent high-resolution mass spectrometry confirmed the molecular formula as C_37H_63NO_12 .[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was instrumental in determining the precise molecular weight of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | m/z (measured) | Formula |
| [M+H]⁺ | 714.4463 | C_37H_64NO_12⁺ |
The observed mass-to-charge ratio of the protonated molecule is consistent with the molecular formula C_37H_63NO_12. Further fragmentation analysis in tandem mass spectrometry (MS/MS) would be necessary to identify characteristic losses of sugar moieties and fragments of the macrolide ring, which would provide valuable information for the structural assembly. However, detailed public data on the fragmentation pattern of this compound is limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the cornerstone of the structural elucidation of this compound, allowing for the detailed mapping of its carbon and proton framework.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound revealed the presence of 37 distinct carbon signals, consistent with its molecular formula. A partial list of the key chemical shifts is provided below.
Table 3: Partial ¹³C NMR Chemical Shift Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| 204.96 | s |
| 193.02 | s |
| 175.90 | s |
| 108.58 | s |
| 77.93 | d |
| 77.54 | d |
| 74.76 | s |
| 72.80 | s |
| 46.31 | d |
| 43.05 | d |
| 41.82 | t |
| 40.42 | t |
| 21.53 | q |
| 21.34 | t |
| 21.10 | q |
| 6.00 | q |
Note: s = singlet, d = doublet, t = triplet, q = quartet. This data is based on publicly available patent information and may be incomplete.
¹H NMR and 2D NMR Spectroscopy (COSY, HSQC, HMBC)
While the complete ¹H NMR data for this compound is not publicly available, the structure was fully elucidated using a combination of one-dimensional and two-dimensional NMR techniques.
-
¹H NMR: Would provide information on the chemical environment, multiplicity (spin-spin coupling), and integration of all protons in the molecule.
-
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the connection of adjacent protons within the macrolide ring and the sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons, aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for connecting different structural fragments, such as the sugar units to the macrolide ring, and for establishing the positions of quaternary carbons and functional groups.
The logical workflow for the NMR-based structure elucidation of this compound is depicted in the following diagram.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not fully available in the public domain. However, based on standard practices for natural product structure elucidation, the following general methodologies would have been employed.
Sample Preparation
-
NMR Spectroscopy: A few milligrams of purified this compound would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), and transferred to a 5 mm NMR tube.
-
Mass Spectrometry: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization) would be prepared for analysis by electrospray ionization (ESI) or fast atom bombardment (FAB).
Instrumentation
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be used to obtain accurate mass measurements.
The Final Structure of this compound
The culmination of the spectroscopic data analysis, in conjunction with X-ray crystallography, led to the definitive structure of this compound. Its relationship to erythromycin A, from which it can be chemically synthesized, was a key insight during the elucidation process.
Conclusion
References
Sporeamicin A: A Technical Whitepaper on its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporeamicin A is a macrolide antibiotic, a class of compounds renowned for their efficacy against Gram-positive bacteria. This technical guide provides a detailed overview of the mechanism of action of this compound, based on the established understanding of macrolide antibiotics and the available specific information on this compound. The primary mode of action for this compound is the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This document synthesizes the current knowledge, presents available data, and outlines key experimental protocols relevant to the study of this antibiotic's activity.
Introduction
This compound is an erythromycin-type macrolide antibiotic isolated from a species of Saccharopolyspora.[1] Like other macrolides, it exhibits potent activity against a wide variety of Gram-positive bacteria.[2] The clinical utility of macrolides stems from their ability to selectively target bacterial ribosomes, which are structurally distinct from their mammalian counterparts, leading to a favorable therapeutic index. This whitepaper will delve into the molecular interactions and cellular consequences of this compound's activity in Gram-positive pathogens.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of this compound, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis.[3][4] This process can be broken down into the following key steps:
-
Binding to the 50S Ribosomal Subunit: this compound binds to the large 50S subunit of the bacterial 70S ribosome.[3][4] The binding site is located within the nascent peptide exit tunnel (NPET).[5]
-
Obstruction of the Nascent Peptide Exit Tunnel: By binding within the NPET, this compound physically obstructs the passage of the growing polypeptide chain.
-
Dissociation of Peptidyl-tRNA: This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step of elongation.[3]
-
Termination of Protein Elongation: The ultimate result is the cessation of protein synthesis, leading to a bacteriostatic effect at typical therapeutic concentrations. At higher concentrations, some macrolides can be bactericidal.[3]
The following diagram illustrates the signaling pathway of macrolide-induced protein synthesis inhibition.
References
- 1. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 4. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]
- 5. Delivering macrolide antibiotics to heal a broken heart – and other inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
Sporeamicin A: A Technical Overview of its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporeamicin A is a macrolide antibiotic belonging to the erythromycin (B1671065) group. It is produced by the actinomycete Saccharopolyspora species.[1][2] Structurally, it is a 14-membered macrolide with a unique 2,3-dihydro-3-oxofuran moiety.[3] Like other macrolide antibiotics, this compound demonstrates activity primarily against Gram-positive bacteria.[1] This document provides a comprehensive overview of the known biological properties of this compound, supplemented with data from the closely related and well-studied 16-membered macrolide, Spiramycin (B21755), to provide a broader context for its potential mechanism of action and biological effects.
Mechanism of Action
The primary mechanism of action for macrolide antibiotics, including this compound, is the inhibition of bacterial protein synthesis.[4] This is achieved through their binding to the 50S subunit of the bacterial ribosome.[4] This binding event interferes with the translocation step of protein elongation, ultimately leading to a bacteriostatic effect, where the growth and proliferation of the bacteria are halted.[4] At higher concentrations, macrolides can sometimes exhibit bactericidal activity.[4]
Specifically, macrolides are believed to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation. This action effectively terminates the growing polypeptide chain and prevents the synthesis of essential bacterial proteins.
Antimicrobial Spectrum
This compound has demonstrated in vitro activity against a variety of Gram-positive bacteria.[1] While specific minimum inhibitory concentration (MIC) values for a broad range of organisms have not been extensively published for this compound, the table below summarizes the known antimicrobial activity. For a broader perspective, representative MIC values for the related macrolide, Spiramycin, are also included.
| Organism | This compound MIC (µg/mL) | Spiramycin MIC (µg/mL) |
| Staphylococcus aureus | Active (specific MIC not reported)[1] | 0.031 - >128 |
| Streptococcus pyogenes | Active (specific MIC not reported)[1] | 0.06 - 4 |
| Streptococcus pneumoniae | Active (specific MIC not reported)[1] | 0.12 - 16 |
| Gram-Positive Cocci | Generally Active[1] | Generally Susceptible[5] |
| Gram-Positive Rods | Generally Active[1] | Generally Susceptible[5] |
| Pseudomonas aeruginosa | Not Reported | Resistant (>500) |
Note: The activity of macrolides can be influenced by the presence of resistance mechanisms, such as target site modification (methylation of 23S rRNA), drug efflux, and drug inactivation.
In Vivo Efficacy
This compound has shown effectiveness in mouse protection tests against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1] This indicates that the in vitro activity of this compound translates to a protective effect in a living organism.
Cytotoxicity
There is currently no publicly available data on the cytotoxicity (e.g., IC50 values) of this compound against eukaryotic cell lines. However, studies on other macrolides, such as derivatives of Spiramycin, have been conducted. The following table presents IC50 values for a Spiramycin derivative (compound 14 from a study) against various human cancer cell lines to provide an example of the potential cytotoxic effects of this class of compounds.
| Cell Line | Spiramycin Derivative (compound 14) IC50 (µM) |
| HGC-27 (Gastric Cancer) | 0.19 ± 0.02 |
| HT-29 (Colon Cancer) | Data not available for this specific compound |
| HCT-116 (Colon Cancer) | Data not available for this specific compound |
| HeLa (Cervical Cancer) | Data not available for this specific compound |
| GES-1 (Normal Gastric Epithelial) | Data not available for this specific compound |
Effects on Eukaryotic Signaling Pathways
Beyond their antimicrobial effects, macrolide antibiotics are known to possess immunomodulatory and anti-inflammatory properties. These effects are mediated through their interaction with various eukaryotic signaling pathways. While the specific effects of this compound on these pathways have not been elucidated, research on other macrolides indicates potential interactions with the following:
-
NF-κB Signaling: Macrolides can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines.
-
MAPK Signaling: Macrolides can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. For instance, a derivative of spiramycin has been shown to induce apoptosis in cancer cells through the activation of the Erk/p38 MAPK signaling pathway.
dot
Caption: Potential activation of Erk/p38 MAPK signaling by this compound, leading to apoptosis.
Experimental Protocols
This section details the methodologies for key experiments relevant to the biological characterization of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Methodology:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
dot
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound is a macrolide antibiotic with promising activity against Gram-positive bacteria. While detailed biological data for this compound is limited, its classification as a macrolide allows for informed inferences about its mechanism of action and potential biological effects based on extensive research on related compounds like Spiramycin. Further investigation is warranted to fully characterize its antimicrobial spectrum, cytotoxic profile, and its interactions with eukaryotic signaling pathways to fully assess its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future research endeavors.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new macrolide antibiotic. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Initial In Vitro Screening of Sporeamicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sporeamicin A
This compound is a novel macrolide antibiotic of the erythromycin (B1671065) class, isolated from the actinomycete Saccharopolyspora.[1][2] Macrolides are a well-established class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are of significant interest in drug development due to their broad activity, particularly against Gram-positive bacteria.[3] The molecular formula of this compound has been determined as C37H63NO12.[2] The initial in vitro screening of a new antibiotic candidate like this compound is a critical first step in the drug discovery pipeline. This process aims to establish its antimicrobial potency, spectrum of activity, and preliminary safety profile through cytotoxicity assessments.
This guide provides a comprehensive overview of the core in vitro screening activities for this compound, detailing the experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
In Vitro Antimicrobial Activity
The primary goal of the initial antimicrobial screening is to determine the potency of this compound against a panel of clinically relevant bacteria. The key metric for this assessment is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism under standardized in vitro conditions.[4][5] this compound has demonstrated activity against a wide variety of Gram-positive bacteria.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
While specific MIC values for this compound against a broad panel of bacteria are not widely published, the following table presents illustrative MIC data for a closely related 16-membered macrolide antibiotic, Spiramycin, to demonstrate how such data is typically presented.[6] This provides a representative profile for a macrolide of this class.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.4[6] |
| Listeria monocytogenes | Gram-positive | 6.4[6] |
| Escherichia coli | Gram-negative | 0.8[6] |
| Pseudomonas aeruginosa | Gram-negative | 12.8[6] |
In Vitro Cytotoxicity Assessment
Concurrent with efficacy testing, a preliminary assessment of the compound's toxicity to mammalian cells is essential. This is typically achieved by determining the 50% cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) against a representative cell line.[7] The IC50 value represents the concentration of a substance required to inhibit a specific biological process, such as cell proliferation, by 50%.[8] A favorable therapeutic candidate will exhibit high potency against bacterial targets (low MIC) and low toxicity against host cells (high IC50).
Quantitative Analysis: 50% Inhibitory Concentration (IC50)
Specific, peer-reviewed cytotoxicity data for this compound is limited. The table below shows an example of cytotoxicity data for a compound derived from an endophytic Streptomyces, tested against Human Embryonic Kidney 293 (HEK 293) cells. This serves as an example of how cytotoxicity results are reported.
| Cell Line | Cell Type | 50% Inhibitory Concentration (IC50) (µg/mL) |
| HEK 293 | Human Embryonic Kidney | 350[1] |
| Note: The reported value was 0.35 mg/mL and has been converted for consistency. The original source data exhibited a large standard deviation, and this value should be considered illustrative. |
Presumed Mechanism of Action: Inhibition of Protein Synthesis
As a macrolide antibiotic, this compound is presumed to act by inhibiting bacterial protein synthesis. This mechanism is well-characterized for other macrolides like Spiramycin.[9] The antibiotic binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding action sterically obstructs the passage of the growing (nascent) polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This effectively halts protein elongation, resulting in a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[9]
Caption: Mechanism of action for macrolide antibiotics like this compound.
Detailed Experimental Protocols
The following sections provide detailed, standardized protocols for the in vitro assays central to the initial screening of this compound.
Protocol for MIC Determination (Broth Microdilution Method)
This method determines the MIC of an antimicrobial agent in a liquid medium using a 96-well microtiter plate format.[10]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the this compound stock solution directly in the microtiter plate, leaving designated wells for positive (no drug) and negative (no bacteria) controls.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate all wells, except the negative control, with the standardized bacterial suspension.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Result Interpretation: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[10]
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK 293, NIH/3T3) into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Visualized Workflows and Pathways
To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for the initial in vitro screening of this compound.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Activity of Sporeamicin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to evaluating the in vitro antibacterial activity of Sporeamicin A. The following protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] These assays are fundamental in early-stage drug discovery to characterize the potency and bactericidal or bacteriostatic nature of a novel antimicrobial agent.
Data Presentation
Quantitative data from the antibacterial assays should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus | 25923 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Enterococcus faecalis | 29212 | |||
| Streptococcus pneumoniae | 49619 | |||
| (User-defined strains) |
Note: The MBC/MIC ratio is used to determine if an antibiotic is bactericidal (≤4) or bacteriostatic (>4).
Table 2: Time-Kill Assay Data for this compound against [Bacterial Strain]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely accepted and standardized technique.[6][7][8]
Materials:
-
This compound stock solution (of known concentration)
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[6][9]
-
Sterile 96-well microtiter plates[10]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, which is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Adjust the bacterial suspension with sterile broth to match the 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.
-
Typically, 100 µL of broth is added to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][13] It is determined after the MIC has been established.[9][14]
Materials:
-
MIC plate from the previous assay
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates
-
Sterile micropipette and tips
Protocol:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a quadrant of a TSA plate.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
Time-Kill Assay
This assay provides information on the rate of bactericidal activity over time.[11][16]
Materials:
-
This compound stock solution
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Sterile saline or PBS for dilutions
-
TSA plates
-
Incubator and shaking incubator (35 ± 2°C)
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes of CAMHB.
-
-
Exposure to this compound:
-
Add this compound to the tubes to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube containing no antibiotic.
-
-
Time-Point Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates (ideally between 30 and 300 colonies) to determine the CFU/mL.
-
-
Data Analysis:
Visualization
The following diagrams illustrate the experimental workflow for the described antibacterial assays.
Caption: Workflow for determining MIC, MBC, and time-kill kinetics.
Caption: Relationship between MIC, MBC, and interpretation.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. iacld.com [iacld.com]
- 3. darvashco.com [darvashco.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. vibiosphen.com [vibiosphen.com]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. idexx.com [idexx.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Sporeamicin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporeamicin A is a macrolide antibiotic with known activity against a range of Gram-positive bacteria. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and potential clinical utility. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are considered gold standards in antimicrobial susceptibility testing.
Data Presentation
Quantitative MIC data for this compound against specific bacterial strains are not widely available in the public domain. The following table is a template for researchers to record their experimental findings when determining the MIC of this compound against various Gram-positive organisms.
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Strain | QC Strain MIC (µg/mL) | Notes |
| Staphylococcus aureus ATCC 29213 | S. aureus ATCC 29213 | |||
| Methicillin-resistant Staphylococcus aureus (MRSA) Isolate [Specify Strain] | S. aureus ATCC 29213 | |||
| Streptococcus pyogenes ATCC 19615 | Enterococcus faecalis ATCC 29212 | |||
| Streptococcus pneumoniae ATCC 49619 | S. pneumoniae ATCC 49619 | Requires 5% lysed horse blood supplementation in media. | ||
| Enterococcus faecalis ATCC 29212 | E. faecalis ATCC 29212 |
Experimental Protocols
Two primary methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.
Materials:
-
This compound
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to achieve the starting concentration for the serial dilution (e.g., 128 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution (e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure turbidity.
-
Protocol 2: Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. Standardized bacterial inocula are then spotted onto the surface of the plates.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent or diluent.
-
For each concentration, add a specific volume of the this compound solution to a corresponding volume of molten MHA (kept at 45-50°C) to achieve the desired final concentration. For example, add 1 mL of a 128 µg/mL this compound solution to 19 mL of molten agar for a final concentration of 6.4 µg/mL.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This will be your standardized inoculum.
-
-
Inoculation:
-
Using a multipoint replicator, spot a small, standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate. This delivers approximately 10⁴ CFU per spot.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours. For fastidious organisms like Streptococcus pneumoniae, use supplemented media and incubate in 5% CO₂.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
Caption: Workflow for Determining the MIC of this compound.
Caption: Broth Microdilution Principle and Outcomes.
Application of Spiramycin in Animal Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin (B21755), a macrolide antibiotic produced by Streptomyces ambofaciens, has demonstrated efficacy against a range of bacterial pathogens, particularly Gram-positive bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately impedes bacterial growth and proliferation.[2] While generally considered bacteriostatic, it can exhibit bactericidal activity at high concentrations.[2] A notable characteristic of spiramycin is its excellent tissue penetration and accumulation, leading to sustained concentrations at the site of infection, which may contribute to its in vivo efficacy.[3] This document provides detailed application notes and protocols for the use of spiramycin in various animal models of bacterial infection, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Efficacy of Spiramycin in Animal Models of Bacterial Infection
| Animal Model | Bacterial Strain | Infection Model | Treatment Regimen | Key Efficacy Endpoints | Outcome | Reference |
| Mice | Staphylococcus aureus | Septicemia (intraperitoneal injection) | Spiramycin base (oral) or Spiramycin adipate (B1204190) (subcutaneous) 1 and 6 hours post-infection | 7-day survival (ED50) | ED50 of subcutaneous spiramycin adipate was 5 to 50 times lower than oral spiramycin base. | [4] |
| Mice | Streptococcus pneumoniae | Septicemia (intraperitoneal injection) | Spiramycin base (oral) or Spiramycin adipate (subcutaneous) 1 and 6 hours post-infection | 7-day survival (ED50) | ED50 of subcutaneous spiramycin adipate was 5 to 50 times lower than oral spiramycin base. | [4] |
| Mice | Bacteroides spp. and Staphylococcus aureus | Subcutaneous abscess | Metronidazole and Spiramycin, alone or in combination | Reduction in bacterial count in abscesses | Antimicrobial synergy observed with the combination against Bacteroides spp. | [5] |
| Chickens | Mycoplasma synoviae | N/A (PK/PD modeling) | 17 mg/kg single oral dose | MIC, AUC24h/MIC | Recommended oral dose of 15.6 mg/kg for mycoplasmastasis. | [2] |
| Young Beef Cattle | Pasteurella haemolytica, Pasteurella multocida, Mycoplasma bovis | Infectious Enzootic Broncho-Pneumonia (IEBP) | 100,000 IU/kg, 2 injections at a 48-hour interval | Clinical recovery rate | 80-90% clinical recovery rate. | [6] |
Pharmacokinetics of Spiramycin in Various Animal Species
| Animal Species | Administration Route | Dose | Cmax | Tmax | Bioavailability (%) | Elimination Half-life (t1/2) | Reference |
| Chickens | Oral | 17 mg/kg | 4.78 µg/mL | 2 h | 77.18 | Not specified | [2][7] |
| Chickens | Intravenous | 17 mg/kg | - | - | - | Not specified | [2][7] |
| Pigs | Oral | 85-100 mg/kg | 4.1 ± 1.7 µg/mL | 3.7 ± 0.8 h | 45.4 ± 23.4 | 6.0 ± 2.4 h | [8] |
| Pigs | Intravenous | 25 mg/kg | - | - | - | 2.3 ± 1.2 h | [8] |
Acute Toxicity of Spiramycin
| Animal Species | Administration Route | LD50 | Observed Signs of Toxicity | Reference |
| Mouse | Oral (adipate) | 3120 mg/kg | Anorexia, diarrhea, lassitude at high doses. | [9][10] |
| Rat | Oral (adipate) | >3000 mg/kg | Anorexia, diarrhea, lassitude at high doses. | [9][10] |
Experimental Protocols
Murine Model of Bacterial Septicemia
This protocol is adapted from studies evaluating the efficacy of spiramycin against Staphylococcus aureus and Streptococcus pneumoniae infections in mice.[4]
Objective: To assess the in vivo efficacy of spiramycin in a murine septicemia model.
Materials:
-
Specific pathogen-free mice (e.g., Swiss albino, 6-8 weeks old)
-
Mid-logarithmic phase culture of Staphylococcus aureus or Streptococcus pneumoniae
-
Sterile 0.9% saline
-
Spiramycin (base for oral administration, adipate for subcutaneous administration)
-
Appropriate vehicle for dissolving spiramycin
-
Syringes and needles (for infection and treatment administration)
-
Animal monitoring equipment
Procedure:
-
Inoculum Preparation:
-
Culture the selected bacterial strain in appropriate broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final concentration should be determined based on prior experiments to establish a lethal dose (e.g., 10 to 100 lethal doses).[4]
-
-
Infection:
-
Administer the bacterial suspension intraperitoneally (IP) to each mouse. The injection volume is typically 0.1-0.2 mL.
-
-
Treatment:
-
Prepare the spiramycin solution in the appropriate vehicle.
-
Administer the treatment at 1 and 6 hours post-infection.[4]
-
For oral administration, use an oral gavage needle.
-
For subcutaneous administration, inject into the scruff of the neck.
-
Include a control group that receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Observe the animals for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) at least twice daily for 7 days.
-
Record survival daily for 7 days.
-
The primary endpoint is the 50% effective dose (ED50) that results in the survival of half the mice after 7 days.[4]
-
Murine Model of Subcutaneous Abscess
This protocol is based on studies investigating the activity of spiramycin in mixed infections.[5]
Objective: To evaluate the efficacy of spiramycin, alone or in combination with other antimicrobials, in a murine subcutaneous abscess model.
Materials:
-
Specific pathogen-free mice
-
Cultures of Bacteroides spp. and Staphylococcus aureus
-
Sterile saline or appropriate broth for bacterial suspension
-
Spiramycin and any other test compounds
-
Syringes and needles
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strains to the desired concentration.
-
For mixed infections, combine the bacterial suspensions just prior to injection.
-
-
Induction of Abscess:
-
Inject the bacterial suspension subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time point after infection (e.g., 24 hours).
-
Administer spiramycin and other compounds via the desired route (e.g., oral, subcutaneous).
-
Include control groups (untreated, vehicle control).
-
-
Evaluation:
-
At a predetermined time point (e.g., 7 days post-infection), euthanize the mice.
-
Aseptically excise the abscesses.
-
Homogenize the abscess tissue in sterile saline.
-
Perform serial dilutions and plate on selective and non-selective agar (B569324) to determine the colony-forming units (CFU) of each bacterial species.
-
The primary endpoint is the reduction in bacterial counts in the abscesses compared to the control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Murine Septicemia Model with Spiramycin Treatment.
Caption: Mechanism of Action of Spiramycin on Bacterial Protein Synthesis.
References
- 1. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Curative activity of spiramycin adipate by parenteral route in experimental septicemia in mice. Comparison with orally administered basic spiramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metronidazole and spiramycin in abscesses caused by Bacteroides spp. and Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 737. Spiramycin (WHO Food Additives Series 29) [inchem.org]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Purification of Sporeamicin A by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporeamicin A is a macrolide antibiotic produced by the actinomycete Saccharopolyspora.[1] As a member of the erythromycin (B1671065) family of antibiotics, it exhibits activity against a range of Gram-positive bacteria.[1] The purification of this compound to a high degree of purity is essential for its characterization, preclinical, and clinical development. Crystallization is a powerful and commonly employed technique for the purification of macrolide antibiotics, offering the potential for high purity and the desired crystalline solid form.
This document provides detailed application notes and a generalized protocol for the purification of this compound using crystallization techniques. The protocol is based on established methods for the crystallization of this compound from ethanolic solutions and analogous procedures for other macrolide antibiotics.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₃NO₁₂ | [1] |
| Appearance | Colorless prisms | [1] |
| Crystallization Solvent | Ethanol (B145695) | [1] |
Data Presentation: Purification of Macrolide Antibiotics by Crystallization
| Macrolide | Crystallization Step | Purity | Yield |
| Erythromycin Dihydrate | Single Crystallization | >95% (typical) | ~78% |
| Tylosin Tartrate | Single Crystallization | >98% (achievable) | Up to 98% |
Note: This data is based on analogous macrolide antibiotics and should be considered as a general guide for the expected outcomes of this compound crystallization.
Experimental Protocols
This section outlines a detailed protocol for the purification of this compound by crystallization. The protocol is divided into three main stages: Preparation of the Crude this compound Solution, Crystallization, and Crystal Harvesting and Drying.
Materials and Equipment
-
Crude this compound extract
-
Absolute Ethanol (ACS grade)
-
Deionized Water (or other suitable anti-solvent)
-
Crystallization vessel with stirring and temperature control (e.g., jacketed reactor)
-
Filtration apparatus (e.g., Buchner funnel, filter press)
-
Vacuum oven
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol 1: Cooling Crystallization from an Ethanolic Solution
This protocol is a standard method for the crystallization of macrolides.
1. Preparation of the Crude this compound Solution:
-
Dissolve the crude this compound extract in absolute ethanol at a ratio of approximately 1:2.5 to 1:4 (w/v) of this compound to ethanol.
-
Gently heat the mixture to 40-50°C with stirring until all the solid material is completely dissolved.
-
Filter the warm solution to remove any insoluble impurities.
2. Crystallization:
-
Transfer the clear, warm filtrate to a clean crystallization vessel.
-
Slowly cool the solution at a controlled rate of 5-10°C per hour with gentle agitation.
-
As the solution cools, this compound will become less soluble and begin to crystallize. The onset of crystallization is typically observed as the solution becomes cloudy.
-
Once the temperature reaches 0-5°C, continue to stir the slurry for an additional 2-4 hours to maximize crystal growth and yield.
3. Crystal Harvesting and Drying:
-
Isolate the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.
-
Dry the crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method can be employed to improve the yield and control crystal size.
1. Preparation of the Saturated this compound Solution:
-
Prepare a saturated or near-saturated solution of crude this compound in absolute ethanol at room temperature.
-
Filter the solution to remove any undissolved particles.
2. Crystallization:
-
Transfer the ethanolic solution to a crystallization vessel with efficient stirring.
-
Slowly add a controlled amount of an anti-solvent, such as deionized water, to the solution. The typical ratio of ethanol to water can range from 10:1 to 5:1 (v/v).
-
The addition of the anti-solvent will reduce the solubility of this compound, inducing crystallization.
-
Continue to stir the mixture for 2-4 hours at room temperature to allow for complete crystallization.
3. Crystal Harvesting and Drying:
-
Follow the same procedure as described in Protocol 1 for harvesting and drying the crystals.
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Key parameters influencing this compound crystallization.
References
Application Notes and Protocols for Studying Sporeamicin A's Effect on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of Sporeamicin A (Spiramycin), a macrolide antibiotic, on bacterial protein synthesis. The protocols outlined below detail key experiments to characterize its mechanism of action, quantify its inhibitory activity, and identify its ribosomal binding site.
Introduction to this compound (Spiramycin)
This compound, more commonly known as Spiramycin (B21755), is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[1] Like other macrolide antibiotics, its primary mode of action is the inhibition of bacterial protein synthesis.[2][3] This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.[1][3] Specifically, Spiramycin has been shown to stimulate the dissociation of peptidyl-tRNA from the ribosome during the translocation step.[4][5] This action effectively halts protein production, leading to a bacteriostatic effect.[2]
Quantitative Analysis of this compound Activity
A critical step in characterizing any antimicrobial agent is to quantify its inhibitory effects. The following table summarizes key quantitative metrics for this compound.
| Parameter | Value | Bacterial Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5 - 8 µg/mL | B. subtilis, M. luteus, S. aureus, S. epidermidis, S. pneumoniae | [4] |
| Apparent Overall Dissociation Constant (Kd) | 1.8 nM | Escherichia coli ribosomal complex |
Signaling Pathway and Mechanism of Action
This compound targets the bacterial ribosome, a key component of the protein synthesis machinery. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on protein synthesis.
In Vitro Transcription/Translation (IVTT) Assay
This assay is a primary method for quantifying the inhibitory effect of a compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound for bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound (Spiramycin) stock solution (in DMSO)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Appropriate buffers
-
Luminometer or spectrophotometer
-
96-well plates
Protocol:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. A suggested concentration range to test is 0.01 nM to 1 µM, based on the known dissociation constant.
-
Set up IVTT Reactions: In a 96-well plate, combine the E. coli S30 extract, plasmid DNA, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Add this compound: Add 1 µL of each this compound dilution to the respective wells. Include a "no inhibitor" control (DMSO only) and a "no DNA" control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
For Luciferase Reporter: Add the luciferase assay reagent to each well and measure luminescence using a luminometer.
-
For β-galactosidase Reporter: Add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength.
-
-
Data Analysis:
-
Normalize the data to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Toe-printing Assay
This technique is used to identify the specific site of ribosome stalling on an mRNA template induced by an antibiotic.
Objective: To map the precise location on the mRNA where this compound stalls the ribosome.
Materials:
-
Linearized DNA template with a T7 promoter and a known open reading frame
-
In vitro transcription/translation-coupled system (e.g., PURExpress)
-
This compound
-
Radiolabeled or fluorescently-labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel
Protocol:
-
Set up Translation Reaction: Combine the DNA template, the coupled transcription/translation system components, and this compound (a typical concentration to use is 50 µM for macrolides). Include a control reaction without the antibiotic.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for translation and ribosome stalling.
-
Primer Annealing: Add the labeled primer to the reaction mixture, heat to 65°C for 5 minutes, and then cool slowly to room temperature to anneal the primer to the mRNA.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate at 37°C for 30 minutes. The reverse transcriptase will synthesize a cDNA strand that terminates where the ribosome is stalled.
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Run the samples on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template.
-
The position of the "toe-print" band, which is the stalled reverse transcriptase product, indicates the location of the ribosome on the mRNA.
-
Isolation of this compound-Resistant Mutants
This experiment helps to identify the ribosomal components involved in the binding of this compound.
Objective: To isolate and characterize bacterial mutants resistant to this compound.
Materials:
-
Susceptible bacterial strain (e.g., E. coli or B. subtilis)
-
Nutrient agar (B569324) plates
-
This compound
-
Sterile velveteen cloth for replica plating
Protocol:
-
Gradient Plate Method:
-
Prepare a gradient plate with a concentration gradient of this compound.
-
Spread a culture of the susceptible bacterial strain on the surface of the plate.
-
Incubate at 37°C for 24-48 hours.
-
Colonies that grow in the high-concentration region of the plate are potential resistant mutants.
-
-
Replica Plating for Confirmation:
-
Prepare a master plate by plating the susceptible strain on nutrient agar without antibiotic.
-
After incubation, use a sterile velveteen cloth to transfer the colonies to a replica plate containing a selective concentration of this compound.
-
Also, create a replica plate on non-selective media.
-
Colonies that grow on the selective plate are resistant mutants.
-
-
Characterization of Mutants:
-
Isolate the resistant colonies.
-
Determine the MIC of this compound for the mutant strains to confirm the level of resistance.
-
Sequence the genes for ribosomal RNA (e.g., 23S rRNA) and ribosomal proteins (e.g., L4, L22) to identify mutations that confer resistance.
-
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive study of this compound's effect on protein synthesis.
Caption: A workflow for investigating this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing Sporeamicin A solubility and stability challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of Sporeamicin A. Given the limited specific data on this compound, this guidance is substantially based on data from the closely related and well-characterized 16-membered macrolide antibiotic, Spiramycin (B21755), as well as established principles for handling poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, similar to other macrolide antibiotics like Spiramycin, is expected to have good solubility in organic solvents. For initial stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF)[1]. Spiramycin is sparingly soluble in aqueous buffers[1].
Q2: I am seeing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a drug from a concentrated organic stock solution into an aqueous medium. To mitigate this, you should first dissolve the compound in 100% DMSO and then dilute it with the aqueous buffer of choice[1]. It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing. If precipitation still occurs, consider using a co-solvent system or a formulation with solubility enhancers like cyclodextrins[2][3]. For example, a 1:3 solution of DMSO:PBS (pH 7.2) has been used for Spiramycin, although storage of the aqueous solution is not recommended for more than one day[1].
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored as a crystalline solid at -20°C[1]. Stock solutions in organic solvents should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of macrolides are generally not stable and should be prepared fresh before use[1]. Stock solutions in DMSO stored at -80°C can be stable for up to 6 months[4].
Q4: How stable is this compound in acidic conditions?
A4: Macrolide antibiotics, particularly 16-membered macrolides like Spiramycin, are susceptible to degradation in acidic environments[5]. This degradation often involves the hydrolysis of the glycosidic bonds, leading to the loss of sugar moieties such as forosamine (B98537) and mycarose[5][6]. It is advisable to avoid prolonged exposure to acidic conditions (e.g., simulated gastric fluid) during your experiments.
Q5: Are there any general strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like macrolides. These include the use of co-solvents, complexation with cyclodextrins (like SBE-β-CD), preparation of nano-suspensions, or using lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS)[2][4][7]. For example, a formulation for Spiramycin I for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4].
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of this compound in the aqueous assay medium.
-
Troubleshooting Steps:
-
Visually inspect your assay plates or tubes for any signs of precipitation after adding this compound.
-
Reduce the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in your final working solution (ensure the final DMSO concentration is tolerated by your cells or biological system).
-
Prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
Issue: Loss of compound activity over time.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare fresh aqueous working solutions for each experiment and do not store them[1].
-
Ensure the pH of your buffers is not acidic. Macrolides are more stable at neutral or slightly alkaline pH.
-
Protect solutions from light and store them at appropriate temperatures to minimize degradation. Forced degradation studies show that macrolides can be susceptible to hydrolytic degradation[8].
-
Quantitative Data Summary
The following table summarizes the solubility of Spiramycin, which can be used as an estimate for this compound.
| Solvent/System | Solubility | Reference |
| Ethanol | ~25 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Water | Slightly soluble | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the required amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If needed, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C[1][4].
Protocol 2: Forced Degradation Study
This protocol provides a general framework to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 10 mg/mL[8].
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 50 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 6, 8 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 50 µg/mL. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 50 µg/mL. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a UV chamber for a defined period.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as RP-HPLC, to determine the extent of degradation and identify any degradation products[8].
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential degradation pathway in acidic conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Spiramycin - LKT Labs [lktlabs.com]
Technical Support Center: Optimizing Sporeamicin A Concentration for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the initial characterization and optimization of Sporeamicin A concentration for in vitro experiments. As this compound is a novel macrolide antibiotic, this guide focuses on establishing experimental parameters from first principles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for my in vitro experiment?
A: As of the latest literature review, there is no published data on the use of this compound in eukaryotic cell culture. Therefore, a recommended starting concentration has not been established. We advise performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations should be tested initially, for example, from 0.1 µM to 100 µM. For context, in vitro studies on a related 16-membered macrolide, Spiramycin (B21755), have used concentrations ranging from 3.13 µM to 100 µM to assess cytotoxicity in NIH/3T3 fibroblast cells.[1][2]
Q2: What is the mechanism of action of this compound?
A: this compound is an erythromycin-type macrolide antibiotic.[3][4] Like other macrolides, its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[5][6][7][8] This action is generally bacteriostatic but can be bactericidal at high concentrations.[5][6] Its mechanism of action and potential off-target effects in eukaryotic cells have not been characterized.
Q3: Is this compound cytotoxic to eukaryotic cells?
A: The cytotoxicity of this compound in eukaryotic cells has not been documented. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or neutral red uptake assay) on your specific cell line to determine the concentration range that is non-toxic and suitable for your experiments.
Q4: How should I prepare and store this compound?
A: this compound is soluble in chloroform.[4] For cell culture experiments, it is common practice to dissolve compounds in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted in a cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experimental wells is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%). Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Inaccurate pipetting of this compound | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and change tips between different concentrations. |
| Unexpectedly high cytotoxicity at low concentrations | - Cell line is particularly sensitive to the compound.- Error in stock solution calculation.- Contamination of the compound or culture. | - Perform a wider range of dilutions, including much lower concentrations.- Double-check all calculations for stock and working solution dilutions.- Ensure aseptic technique and test for mycoplasma contamination. |
| No observable effect even at high concentrations | - The compound is not active in the chosen assay.- The compound has low solubility in the culture medium.- The incubation time is too short. | - Verify the biological activity of the compound with a positive control (e.g., against a susceptible bacterial strain).- Check for precipitation of the compound in the culture medium. Consider using a different solvent or a solubilizing agent if compatible with your assay.- Extend the incubation time, performing a time-course experiment. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Different lots of this compound or reagents.- Subtle changes in experimental conditions. | - Use cells within a consistent range of passage numbers.- Qualify new lots of compound and reagents before use in critical experiments.- Maintain detailed records of all experimental parameters. |
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
As data on eukaryotic cells is unavailable, the following table summarizes the known antibacterial spectrum of this compound. This information may be useful for positive control experiments.
| Organism Type | Activity | Reference |
| Gram-positive bacteria | Active | [3] |
Table 2: Example Concentration Range for a Related Macrolide (Spiramycin) in a Eukaryotic Cytotoxicity Assay
This table provides an example of the concentrations used in a published study on Spiramycin to help inform the design of your initial dose-response experiment for this compound.
| Compound | Cell Line | Concentration Range | Assay | Incubation Times | Reference |
| Spiramycin | NIH/3T3 | 3.13 - 100 µM | MTT | 24, 48, 72 hours | [1][2] |
Experimental Protocols
Protocol: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It should be optimized for your specific cell line and laboratory conditions.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in a complete medium. Seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment.
-
Seed cells into a 96-well plate (e.g., 5,000 - 10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete medium to prepare 2x working concentrations.
-
Remove the medium from the cells and add 100 µL of the 2x working solutions to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Hypothetical Signaling Pathway for Off-Target Effects
References
- 1. europeanreview.org [europeanreview.org]
- 2. Evaluation of spiramycin for topical applications: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 7. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 8. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Sporeamicin A is a macrolide antibiotic that has not been extensively studied in recent literature. Therefore, this technical support center provides guidance based on general principles for macrolide antibiotics and publicly available information on this compound. Researchers should optimize these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is classified as an erythromycin-type macrolide antibiotic.[1][2] While its precise mechanism has not been fully elucidated in recent studies, it is presumed to function similarly to other macrolides by inhibiting bacterial protein synthesis. This is likely achieved by binding to the 50S subunit of the bacterial ribosome, which in turn blocks the exit tunnel for the growing polypeptide chain and/or stimulates the dissociation of peptidyl-tRNA from the ribosome.[3][4]
Q2: How should I dissolve and store this compound?
There is limited public information on the solubility and stability of this compound. However, based on the properties of similar macrolides like Spiramycin (B21755), it is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. Stock solutions in DMSO can typically be stored at -20°C for extended periods, though it is advisable to prepare fresh aqueous working solutions daily.
Q3: What are the expected challenges when working with this compound?
Common challenges in experiments involving macrolide antibiotics like this compound may include:
-
Bacterial Resistance: Bacteria can develop resistance to macrolides through mechanisms such as target site modification (e.g., methylation of the 23S rRNA), drug efflux pumps, or enzymatic inactivation.[3][5][6]
-
Off-Target Effects: At higher concentrations, macrolides can exhibit off-target effects or cytotoxicity in mammalian cells. It is crucial to determine the optimal concentration range for your specific cell line or model system.
-
Poor Solubility: As with many macrolides, achieving and maintaining solubility in aqueous media can be challenging and may require the use of a co-solvent like DMSO.
Q4: In which bacterial species is this compound expected to be active?
This compound has been shown to be active against a variety of Gram-positive bacteria.[1] In vivo studies have demonstrated its efficacy against Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no antibacterial activity | Compound degradation: Improper storage or handling of this compound. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower, protected from light. |
| Bacterial resistance: The bacterial strain used may have intrinsic or acquired resistance to macrolides. | Verify the susceptibility of your bacterial strain to other macrolide antibiotics. Consider using a different, susceptible strain or testing for common resistance mechanisms. | |
| Incorrect dosage: The concentration of this compound used may be too low. | Perform a dose-response experiment (e.g., a minimal inhibitory concentration (MIC) assay) to determine the effective concentration range for your bacterial strain. | |
| High background or off-target effects in cellular assays | Cytotoxicity: The concentration of this compound may be toxic to the host cells. | Determine the cytotoxic concentration (CC50) of this compound on your cell line using a cell viability assay (e.g., MTT or LDH assay). Work with concentrations well below the CC50 for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Precipitation of the compound in media | Poor solubility: this compound may have limited solubility in your culture medium. | Ensure the final concentration of the compound does not exceed its solubility limit in the medium. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blotting for Target Pathway Analysis
This protocol can be used to investigate the effect of this compound on specific protein expression levels.
Materials:
-
This compound-treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on a Mammalian Cell Line
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0.1 | 98 ± 3 | 95 ± 4 | 92 ± 5 |
| 1 | 95 ± 4 | 90 ± 5 | 85 ± 6 |
| 10 | 85 ± 6 | 75 ± 7 | 60 ± 8 |
| 50 | 50 ± 8 | 30 ± 9 | 15 ± 7 |
| 100 | 20 ± 5 | 5 ± 3 | 2 ± 1 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Sporeamicin A Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to increase the purity of Sporeamicin A.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound preparations?
A1: Commercial spiramycin (B21755) samples have been found to contain at least 17 related substances. The most common impurities are other forms of spiramycin (Sporeamicin II and III), which differ in their side chains. Other identified impurities often involve modifications in the forosamine (B98537) sugar, changes at the C-3 and C-6 positions, or even the absence of the mycarose (B1676882) sugar.[1][2]
Q2: My initial crude extract shows good antimicrobial activity, but this is significantly reduced after the first purification step. What could be the cause?
A2: This is a common issue that can stem from several factors:
-
Compound Instability: this compound may be unstable under the purification conditions used (e.g., pH, solvent, temperature). It is crucial to evaluate the stability of your compound under various conditions before commencing purification.
-
Cofactor Dependency: The antimicrobial activity might rely on the presence of a cofactor that is being separated during purification.
-
Synergistic Effects: The activity observed in the crude extract could be a result of the synergistic effect of multiple compounds. The purification process separates these components, leading to a decrease in the activity of individual fractions.
Q3: I am observing poor resolution and broad peaks during my HPLC purification. What are the likely causes and how can I resolve this?
A3: Poor peak shape in HPLC can be attributed to several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the sample concentration or the injection volume.
-
Column Degradation: The HPLC column may be contaminated or degraded. A thorough column cleaning protocol or replacing the column may be necessary.
-
Secondary Interactions: this compound might be interacting with the stationary phase in undesirable ways. For basic compounds like macrolides, adding a small amount of a competing agent, such as triethylamine, to the mobile phase can sometimes mitigate this issue.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. Experiment with different solvent ratios or consider using a different buffer system.
Q4: How can I effectively remove Sporeamicin II and III from my this compound sample?
A4: Sporeamicin I, II, and III are structurally very similar, making their separation challenging. High-resolution chromatographic techniques are required. High-speed counter-current chromatography has been successfully used to separate these components.[3] Alternatively, optimizing a reversed-phase preparative HPLC method with a shallow gradient and a high-efficiency column can also achieve good separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified this compound | - Compound degradation during extraction or purification.- Poor recovery from the chromatographic column.- Inefficient extraction from the fermentation broth. | - Perform stability studies at different pH values and temperatures.- Consider using milder extraction and purification techniques.- Ensure the compound is not irreversibly binding to the stationary phase.- Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).- Optimize the extraction solvent and pH.- Consider techniques like solid-phase extraction. |
| Co-elution of Impurities with this compound | - Similar polarity of this compound and impurities.- Tailing of a major impurity into the this compound fraction. | - Try a different chromatographic technique (e.g., ion-exchange or size-exclusion chromatography).- Use a different stationary phase or a different solvent system in your current setup.- Optimize the loading amount and the solvent gradient to improve separation. |
| Inconsistent Retention Times in HPLC | - Fluctuation in mobile phase composition or flow rate.- Changes in column temperature.- Insufficient column equilibration. | - Ensure proper mixing and degassing of the mobile phase.- Check the HPLC pump for any leaks or malfunctions.- Use a column oven to maintain a constant temperature.- Ensure the column is properly equilibrated with the mobile phase before each injection. |
| Appearance of New Peaks in Chromatogram During Purification | - On-column degradation of this compound. | - Investigate the stability of this compound under the chromatographic conditions.- Try using a milder pH or a different mobile phase composition. |
Experimental Protocols
Protocol 1: Purification of this compound using Cation Exchange Chromatography
This protocol is based on a general method for macrolide purification.
-
Preparation of Fermentation Broth:
-
Centrifuge the fermented broth to remove the mycelium.
-
Filter the supernatant to obtain a clear filtrate.
-
-
Cation Exchange Chromatography:
-
Pack a column with a strongly acidic cation exchange resin.
-
Equilibrate the column with an appropriate buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH).
-
Load the filtrate onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute this compound using a buffer with a higher pH or ionic strength.
-
-
Solvent Extraction:
-
Adjust the pH of the eluate to make this compound less water-soluble.
-
Extract this compound into an organic solvent such as ethyl acetate.
-
Concentrate the organic phase to obtain the partially purified product.
-
Protocol 2: High-Speed Counter-Current Chromatography for Separation of Sporeamicin Components
This protocol is adapted from a published method for separating spiramycin components.[3]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (3:6:5:5 v/v/v/v).
-
Thoroughly mix the solvents and allow the phases to separate.
-
-
Chromatography:
-
Dissolve the partially purified Sporeamicin sample in a small volume of the solvent mixture.
-
Perform the separation using a high-speed counter-current chromatograph.
-
Collect fractions based on the chromatogram.
-
-
Analysis:
-
Analyze the collected fractions by high-performance liquid chromatography (HPLC) and mass spectrometry to identify the fractions containing pure this compound.
-
Quantitative Data Summary
Table 1: Purity and Yield of Sporeamicin Components after High-Speed Counter-Current Chromatography [3]
| Component | Amount from 25 mg Sample | Purity |
| Sporeamicin I (A) | 13.4 mg | 98.2% |
| Sporeamicin II | 0.7 mg | 92.3% |
| Sporeamicin III | 1.7 mg | 97.4% |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Logical workflow for troubleshooting purification issues.
References
improving the efficiency of Sporeamicin A extraction from culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Sporeamicin A extraction from Saccharopolyspora culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high-yield this compound extraction?
A1: The primary challenges are often low production titers in the fermentation broth and degradation of the antibiotic during extraction and purification. Optimizing both the fermentation conditions to maximize production and the extraction protocol to ensure stability are crucial for high yields.
Q2: Which solvent is recommended for the initial extraction of this compound?
A2: Chloroform (B151607) has been successfully used for the extraction of this compound from the culture filtrate of Saccharopolyspora.[1] Other solvents commonly used for macrolide extraction, such as ethyl acetate (B1210297), may also be effective and can be tested for optimal recovery.
Q3: How can I remove common impurities from my this compound extract?
A3: Common impurities include other metabolites from the producing organism and media components. Purification can be achieved through crystallization or chromatographic techniques. Silica (B1680970) gel chromatography is a common method for purifying macrolide antibiotics.
Q4: What is the optimal pH for this compound stability during extraction?
A4: The stability of many macrolide antibiotics is pH-dependent. Generally, neutral to slightly alkaline conditions are preferred to prevent acid-catalyzed degradation. For instance, streptomycin (B1217042) shows maximum stability at pH 6.5-7.[2] It is recommended to maintain the pH of the aqueous phase in this range during liquid-liquid extraction.
Q5: Can I store the crude extract before proceeding to purification?
A5: It is generally recommended to proceed with purification as soon as possible to minimize degradation. If storage is necessary, it should be done at low temperatures (e.g., -20°C or -80°C) in a non-polar, aprotic solvent to reduce chemical reactions and degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Optimize the culture medium composition. Key components to consider are carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts. Also, optimize physical parameters such as pH (typically around 6.5-7.5), temperature, and aeration. |
| Inefficient Extraction from Broth | Ensure thorough mixing during solvent extraction to maximize the transfer of this compound into the organic phase. Perform multiple extractions (e.g., 3 times) with fresh solvent and pool the organic phases. |
| Degradation during Extraction | Maintain a neutral to slightly alkaline pH during extraction to prevent acid-catalyzed hydrolysis. Work quickly and at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation. |
| Incorrect Solvent Choice | While chloroform is a good starting point, test other solvents like ethyl acetate or a mixture of solvents to determine the optimal choice for your specific culture conditions. |
| Incomplete Cell Lysis (if intracellular) | Although this compound is found in the culture filtrate, if intracellular production is suspected, consider cell lysis methods prior to extraction. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-extraction of other Metabolites | Optimize the extraction solvent to be more selective for this compound. A solvent with intermediate polarity might be more selective than a highly non-polar or polar solvent. |
| Media Components in Extract | Ensure complete separation of the biomass from the culture broth before extraction. Centrifugation followed by filtration of the supernatant is recommended. |
| Ineffective Purification | Optimize the chromatography conditions. For silica gel chromatography, experiment with different solvent systems (mobile phases) to achieve better separation of this compound from impurities. Consider using preparative High-Performance Liquid Chromatography (HPLC) for higher purity. |
| Degradation Products | Minimize degradation during the process by controlling pH and temperature. Degradation products can act as impurities. |
Quantitative Data Summary
The following tables summarize quantitative data for the extraction and production of macrolide antibiotics. Note that this data is for macrolides in general and should be used as a guideline for optimizing this compound extraction.
Table 1: Comparison of Solvent Extraction Efficiency for Macrolides
| Solvent System | Macrolide(s) | Recovery Rate (%) | Reference |
| Acetonitrile-Methanol | 17 Macrolides | >75 | [3] |
| Ethyl Acetate | Various | Variable | General Knowledge |
| Chloroform | This compound | Effective (Qualitative) | [1] |
Table 2: Optimized Fermentation Conditions for Macrolide Production by Streptomyces sp.
| Parameter | Optimized Value | Resulting Yield Increase | Reference |
| Glucose | 39.283 g/L | ~60% increase in Chrysomycin A | [4] |
| Corn Starch | 20.662 g/L | ~60% increase in Chrysomycin A | [4] |
| Soybean Meal | 15.480 g/L | ~60% increase in Chrysomycin A | [4] |
| Initial pH | 6.5 | ~60% increase in Chrysomycin A | [4] |
| Fermentation Time | 12 days | ~60% increase in Chrysomycin A | [4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction
-
Culture Broth Preparation: Centrifuge the Saccharopolyspora fermentation broth at 5,000 x g for 15 minutes to pellet the biomass.
-
Supernatant Collection: Carefully decant and collect the supernatant containing the secreted this compound.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0-7.5 using a suitable base (e.g., 1M NaOH).
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of chloroform.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
Collect the lower organic (chloroform) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh chloroform.
-
Pool all the organic extracts.
-
-
Concentration: Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification (Crystallization):
-
Dissolve the crude extract in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature, then at 4°C to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification of this compound by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor the presence of this compound using a suitable analytical technique (e.g., Thin Layer Chromatography with a UV lamp, or HPLC).
-
Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified product.
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: A general workflow for the extraction and purification of this compound.
Diagram 2: Regulatory Network for Macrolide Biosynthesis (Erythromycin Model)
Caption: A simplified model of the regulatory network controlling erythromycin biosynthesis.[3][5][6]
References
- 1. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea [frontiersin.org]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Parameters for Sporeamicin A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation parameters for Sporeamicin A production. As detailed public information on the fermentation of this compound is limited, the guidance provided here is substantially based on established protocols for the production of erythromycin (B1671065), another macrolide antibiotic produced by the same genus, Saccharopolyspora.[1][2][3][4] These recommendations should serve as a robust starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the fermentation medium composition for this compound production?
A1: Based on effective media for other Saccharopolyspora species, a good starting point for seed and fermentation media would be as follows. For seed culture, a suitable medium could be composed of 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, and 0.2% MgSO₄·7H₂O, with the pH adjusted to 7.2.[2][3] The production/fermentation medium can be more complex, for instance: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, and 6% CaCO₃, with the pH also adjusted to 7.2.[2][3]
Q2: What are the optimal physical parameters (pH, temperature) for Saccharopolyspora fermentation?
A2: For erythromycin production by Saccharopolyspora erythraea, the optimal pH is typically around 7.0.[1] While the optimal pH range for growth may be slightly broader (7.0-7.5), secondary metabolite production is often more sensitive.[1] The optimal temperature for antibiotic production is generally around 28°C, with a productive range between 25°C and 35°C.[1]
Q3: How can I improve the yield of this compound?
A3: Yield improvement can be approached through several strategies:
-
Strain Improvement: Techniques like random mutagenesis using UV radiation or chemical mutagens can be employed to generate higher-yielding strains.[5]
-
Medium Optimization: Systematically optimizing the concentrations of carbon, nitrogen, and other essential nutrients is crucial. Agro-industrial wastes like sugarcane bagasse have been successfully used as an alternative carbon source to enhance erythromycin production.[1][6]
-
Process Parameter Control: Tightly controlling pH, temperature, dissolved oxygen, and agitation during fermentation is critical for maximizing productivity.[5]
Q4: What are common issues encountered during macrolide antibiotic fermentation and how can they be addressed?
A4: Common issues include:
-
Foaming: This is a normal consequence of carbon dioxide production during fermentation. If excessive, it can be controlled by adding antifoaming agents or by mechanical foam breakers.[7]
-
Low Yield: This can be due to suboptimal media components, incorrect pH or temperature, or poor aeration. A systematic optimization of these parameters is recommended.
-
Contamination: Contamination by other microorganisms can be identified by microscopy and changes in the culture's appearance or smell. Strict aseptic techniques are essential to prevent this.
-
Product Degradation: Some antibiotics can be unstable under certain pH conditions. For example, maintaining a pH below 5.5 after peak production has been shown to prevent the degradation of saframycin A.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No this compound Production | 1. Suboptimal medium composition.2. Incorrect pH or temperature.3. Inadequate aeration or agitation.4. Poor inoculum quality.5. Strain degradation. | 1. Screen different carbon and nitrogen sources. Test different concentrations of media components.2. Monitor and control pH and temperature throughout the fermentation. Perform optimization studies for these parameters.3. Increase agitation speed or airflow rate to improve oxygen transfer.4. Ensure the seed culture is in the late logarithmic growth phase and is free of contamination.5. Use a fresh culture from a cryopreserved stock. |
| Excessive Foaming | High metabolic activity leading to rapid CO₂ production. | 1. Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Use a fermenter with a mechanical foam breaker. |
| Inconsistent Batch-to-Batch Yields | 1. Variability in raw material quality.2. Inconsistent inoculum preparation.3. Fluctuations in process parameters. | 1. Use high-quality, consistent sources for media components.2. Standardize the inoculum preparation protocol (age, volume, cell density).3. Ensure accurate and consistent control of pH, temperature, and aeration across all batches. |
| Presence of Unwanted Byproducts | 1. Suboptimal precursor supply.2. Metabolic pathway imbalances. | 1. Supplement the medium with precursors for this compound biosynthesis if they are known.2. Consider metabolic engineering strategies to redirect metabolic flux towards this compound production. |
Data Presentation
Table 1: Example Media Composition for Saccharopolyspora Fermentation (based on Erythromycin Production)
| Component | Seed Medium Concentration | Fermentation Medium Concentration |
| Glucose | 0.5% | - |
| Corn Starch | 2.5% | 4% |
| Yeast Extract | 1.0% | - |
| Whole-Milk Powder | 1.0% | - |
| Soybean Flour | - | 3% |
| Dextrin | - | 3% |
| (NH₄)₂SO₄ | - | 0.2% |
| Soybean Oil | - | 1% |
| MgSO₄·7H₂O | 0.2% | - |
| CaCO₃ | - | 6% |
| pH | 7.2 | 7.2 |
Source: Adapted from protocols for erythromycin production by Saccharopolyspora erythraea.[2][3]
Table 2: Optimized Fermentation Parameters for a Macrolide Antibiotic (Erythromycin) Produced by Saccharopolyspora erythraea
| Parameter | Optimal Value/Range |
| pH | 7.0 |
| Temperature | 28°C (effective range: 25-35°C) |
| Incubation Time | 7-10 days |
| Agitation | 250 rpm (in shake flasks) |
Source: Data compiled from studies on erythromycin production.[1][3]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of pH
-
Prepare Fermentation Medium: Prepare the fermentation medium with all components except for the pH adjustment.
-
Aliquot and Adjust pH: Distribute the medium into several fermentation flasks. Adjust the initial pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.
-
Inoculation: Inoculate each flask with a standardized amount of seed culture of the this compound-producing Saccharopolyspora strain.
-
Incubation: Incubate the flasks under standard conditions of temperature and agitation for a fixed duration (e.g., 7 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask. Extract this compound and quantify its concentration using a suitable analytical method (e.g., HPLC).
-
Determine Optimum pH: The pH that results in the highest concentration of this compound is considered the optimum.
Protocol 2: Screening of Carbon Sources
-
Prepare Base Medium: Prepare a base fermentation medium lacking a carbon source but containing all other necessary nutrients.
-
Add Carbon Sources: To individual flasks containing the base medium, add different carbon sources (e.g., glucose, sucrose, starch, dextrin, glycerol) at a fixed concentration (e.g., 40 g/L).
-
Inoculation and Incubation: Inoculate each flask with the Saccharopolyspora strain and incubate under standard conditions.
-
Analysis: After the fermentation period, measure the this compound concentration in each flask.
-
Select Best Carbon Source: The carbon source that yields the highest this compound production is selected for further optimization.
Visualizations
Caption: Workflow for optimizing this compound fermentation.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 3. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 8. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sporeamicin A and Other Macrolide Antibiotics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sporeamicin A and other prominent macrolide antibiotics, including erythromycin (B1671065), clarithromycin (B1669154), azithromycin, and spiramycin (B21755). The objective is to offer a comprehensive overview of their performance, supported by available experimental data, to inform research and drug development efforts. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing information to draw meaningful comparisons.
Introduction to Macrolide Antibiotics
Macrolide antibiotics are a class of bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] They are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This class includes well-established drugs like erythromycin and its semi-synthetic derivatives, clarithromycin and azithromycin, as well as naturally occurring macrolides like spiramycin and the less-studied this compound.
This compound: An Overview
Comparative Data
The following tables summarize the available quantitative data for key macrolide antibiotics. It is important to note the absence of specific MIC values for this compound in these tables.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes | Streptococcus pneumoniae | Haemophilus influenzae |
| This compound | Active (Specific MICs not available)[2] | Active (Specific MICs not available)[2] | Active (Specific MICs not available)[2] | Data not available |
| Erythromycin | 0.12 - >128 | 0.03 - >128 | 0.015 - >64 | 1 - 16 |
| Clarithromycin | 0.06 - 128 | 0.015 - 0.25 | 0.008 - 16 | 0.5 - 8 |
| Azithromycin | 0.25 - 8 | 0.06 - 0.5 | 0.03 - 16 | 0.06 - 2 |
| Spiramycin | 0.25 - 4 | 0.12 - 2 | 0.5 - 8 | 4 - 16 |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology.
Table 2: Key Pharmacokinetic and Pharmacodynamic Properties
| Property | This compound | Erythromycin | Clarithromycin | Azithromycin | Spiramycin |
| Bioavailability | Data not available | 15-45% | ~50% | ~37% | 30-40%[3] |
| Protein Binding | Bound to serum proteins[2] | 70-90% | 42-70% | 7-51% | ~10% |
| Half-life (t½) | Data not available | 1.5-2 hours | 3-7 hours | 40-68 hours | 5.5-8 hours |
| Tissue Penetration | Higher than erythromycin in rats[2] | Moderate | Good | Excellent | Excellent |
Mechanism of Action
Macrolide antibiotics exert their bacteriostatic effect by reversibly binding to the P-site on the 50S subunit of the bacterial ribosome. This binding blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting protein synthesis.
References
- 1. Isolation and structure of a new macrolide antibiotic, erythromycin G, and a related biosynthetic intermediate from a culture of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Sporeamicin A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Sporeamicin A's mechanism of action, comparing its performance with established antibiotics, Erythromycin (B1671065) and Clindamycin. This document synthesizes available in vitro and in vivo data, details key experimental protocols for mechanism-of-action studies, and presents signaling pathways and experimental workflows through clear visualizations.
This compound, a macrolide antibiotic of the erythromycin-type, has demonstrated significant activity against a spectrum of Gram-positive bacteria. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide delves into the experimental validation of its function, placing it in context with other protein synthesis inhibitors.
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the efficacy of this compound, its performance is compared against two widely-used antibiotics that also target bacterial protein synthesis: Erythromycin (a macrolide) and Clindamycin (a lincosamide).
Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC) (µg/mL)
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes | Streptococcus pneumoniae |
| This compound | Less active than Erythromycin[1] | Data not available | Data not available |
| Erythromycin | 0.25[2] | 0.0125 (MIC90)[3] | 1 - >256 |
| Clindamycin | 0.12 (MIC90)[4] | <0.25 | 1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: In Vivo Efficacy - Mouse Protection Test (ED50 in mg/kg)
| Antibiotic | Staphylococcus aureus | Streptococcus pyogenes | Streptococcus pneumoniae |
| This compound | Effective[2] | Effective[2] | Effective[2] |
| Erythromycin | Data not available | Data not available | ED50 varies by study |
| Clindamycin | Effective | Effective | Effective[5] |
Note: ED50 (Effective Dose 50) is the dose required to protect 50% of the tested animals from a lethal infection. This compound was found to be as effective as erythromycin against staphylococcal infections in mice when administered immediately after infection.[1]
Validating the Mechanism of Action: Key Experimental Protocols
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[6] This is achieved by binding to the 50S ribosomal subunit and stimulating the dissociation of peptidyl-tRNA from ribosomes during translocation.[6] The following protocols are fundamental to validating this mechanism for this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on the synthesis of proteins in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (S30 extract) containing ribosomes, tRNAs, and other necessary components for translation.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP and GTP).
-
Incubation with Antibiotic: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (an antibiotic known to inhibit protein synthesis, like chloramphenicol) and a negative control (no antibiotic). Incubate the reactions at 37°C.
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. If a radiolabeled amino acid is used, this can be done by measuring the incorporation of radioactivity into proteins using trichloroacetic acid (TCA) precipitation followed by scintillation counting. If a reporter enzyme is used, its activity can be measured using a suitable substrate. A decrease in protein synthesis with increasing concentrations of this compound indicates inhibition.
Ribosome Binding Assay
This assay determines the affinity of an antibiotic for the bacterial ribosome.
Protocol:
-
Preparation of Ribosomes and Radiolabeled Antibiotic: Isolate 70S ribosomes from the target bacterium. Prepare a radiolabeled version of this compound (e.g., with tritium (B154650) or carbon-14).
-
Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled this compound in a suitable binding buffer.
-
Separation of Bound and Unbound Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic. This can be achieved by methods such as equilibrium dialysis, ultracentrifugation, or filter binding assays.
-
Quantification: Measure the amount of radioactivity in the bound and/or free fractions.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic against the concentration of free antibiotic. A lower Kd value indicates a higher binding affinity.
Visualizing the Molecular Action and Experimental Process
To further elucidate the mechanism of this compound and the workflow for its validation, the following diagrams are provided.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. Experimental infection with Streptococcus pneumoniae in mice: correlation of in vitro activity and pharmacokinetic parameters with in vivo effect for 14 cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin-resistant Streptococcus pneumoniae: phenotypes, genotypes, transposons and pneumococcal vaccine coverage rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pneumococcus and the mouse-protection test: correlation of in vitro and in vivo activity for beta-lactam antibiotics, vancomycin, erythromycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clindamycin is neuroprotective in experimental Streptococcus pneumoniae meningitis compared with ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Sporeamicin A: An In Vivo Efficacy Comparison with Standard of Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Sporeamicin A against that of current standard-of-care antibiotics for infections caused by key Gram-positive pathogens. The data presented is based on available pre-clinical research.
Overview of this compound
This compound is a macrolide antibiotic of the erythromycin (B1671065) type.[1] Early studies have demonstrated its activity against a range of Gram-positive bacteria. In vivo studies have shown its effectiveness in mouse models of infection against Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1] Notably, this compound has been reported to achieve higher plasma and tissue concentrations in rats compared to erythromycin stearate, suggesting potentially favorable pharmacokinetic properties.[1]
Comparative In Vivo Efficacy
Quantitative data directly comparing this compound with current first-line antibiotics is limited. The following tables summarize the available efficacy data for this compound from a mouse protection test and contrast it with the established standard of care for the indicated pathogens.
Table 1: In Vivo Efficacy of this compound vs. Standard of Care for Staphylococcus aureus Infections
| Antibiotic | Animal Model | Administration Route | Efficacy Metric (ED50) | Standard of Care (MSSA) | Standard of Care (MRSA) |
| This compound | Mouse | Not Specified | Data Not Available | - | - |
| Oxacillin/Nafcillin | Mouse | IV | Varies by strain | First-line | Not Effective |
| Cefazolin | Mouse | IV/SC | Varies by strain | First-line | Not Effective |
| Vancomycin (B549263) | Mouse | IV | Varies by strain | Second-line | First-line |
| Linezolid | Mouse | IV/Oral | Varies by strain | Second-line | First-line |
ED50 (Effective Dose, 50%) is the dose required to achieve a therapeutic effect in 50% of the population.[2][3] Data for standard of care antibiotics is extensively documented in numerous preclinical studies. For Methicillin-Susceptible S. aureus (MSSA), penicillinase-resistant penicillins and first-generation cephalosporins are primary treatments.[4][5] For Methicillin-Resistant S. aureus (MRSA), vancomycin is a first-line agent.[4][6]
Table 2: In Vivo Efficacy of this compound vs. Standard of Care for Streptococcus pyogenes Infections
| Antibiotic | Animal Model | Administration Route | Efficacy Metric (ED50) | Standard of Care |
| This compound | Mouse | Not Specified | Data Not Available | - |
| Penicillin G | Mouse | IM/IV | Varies by strain | First-line |
| Amoxicillin (B794) | Mouse | Oral | Varies by strain | First-line |
| Clindamycin (B1669177) | Mouse | IV/Oral | Varies by strain | Alternative |
| Azithromycin | Mouse | Oral | Varies by strain | Alternative |
Penicillin remains the drug of choice for treating S. pyogenes infections due to its consistent susceptibility.[7][8][9] Macrolides and clindamycin are important alternatives for patients with penicillin allergies.[7][10]
Table 3: In Vivo Efficacy of this compound vs. Standard of Care for Streptococcus pneumoniae Infections
| Antibiotic | Animal Model | Administration Route | Efficacy Metric (ED50) | Standard of Care (Penicillin-Susceptible) | Standard of Care (Penicillin-Resistant) |
| This compound | Mouse | Not Specified | Data Not Available | - | - |
| Amoxicillin | Mouse | Oral | Varies by strain | First-line | Not Effective |
| Ceftriaxone | Mouse | IV/IM | Varies by strain | Second-line | First-line |
| Vancomycin | Mouse | IV | Varies by strain | Second-line | First-line (especially for meningitis) |
| Levofloxacin | Mouse | Oral/IV | Varies by strain | Alternative | Alternative |
Treatment for S. pneumoniae depends on penicillin susceptibility.[11][12] High-dose amoxicillin is often used for susceptible strains, while third-generation cephalosporins like ceftriaxone, and vancomycin are used for resistant strains, particularly in severe infections like meningitis.[11][12][13]
Experimental Protocols
Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, a general methodology for a mouse protection test, a common model for evaluating antibiotic efficacy, is described below.
Mouse Protection Test (General Protocol)
This model assesses the ability of an antibiotic to protect mice from a lethal bacterial infection.
-
Animal Model: Typically, specific pathogen-free mice (e.g., ICR or BALB/c) of a specific age and weight range are used.
-
Bacterial Challenge: Mice are intraperitoneally or intravenously injected with a lethal dose (e.g., 10-100 times the LD50) of the bacterial pathogen (S. aureus, S. pyogenes, or S. pneumoniae). The bacterial suspension is prepared from a fresh culture grown to a logarithmic phase.
-
Treatment: The test compound (this compound) and control antibiotics are administered at various doses, typically via subcutaneous or oral routes, at specified time points relative to the bacterial challenge (e.g., 1 and 6 hours post-infection).
-
Observation: Mice are observed for a defined period (e.g., 7-14 days), and mortality is recorded.
-
Efficacy Determination: The 50% effective dose (ED50) is calculated, representing the dose of the antibiotic that protects 50% of the mice from death.
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ED50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibiotics currently used in the treatment of infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. droracle.ai [droracle.ai]
- 8. publications.aap.org [publications.aap.org]
- 9. Streptococcus Pyogenes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Streptococcus pyogenes (Group A) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. droracle.ai [droracle.ai]
- 13. publications.aap.org [publications.aap.org]
A Comparative Analysis of the Antibacterial Spectrum of Spiramycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of Spiramycin (B21755) A against key bacterial pathogens, benchmarked against other commonly used macrolide antibiotics. The data presented is intended to inform research and development decisions by providing a clear, evidence-based overview of Spiramycin A's antibacterial spectrum.
Mechanism of Action
Spiramycin A, a member of the 16-membered macrolide antibiotic class, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, thereby blocking the translocation step of peptide chain elongation.[1] While its primary action is to inhibit bacterial growth, it can exhibit bactericidal activity at higher concentrations against highly susceptible strains.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Spiramycin A and other macrolides against common Gram-positive and Gram-negative respiratory pathogens. The data is compiled from various in vitro studies. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | Spiramycin A | 1.583 | 2.850 | [2] |
| Erythromycin (B1671065) | ≤0.06 | 0.25 | ||
| Azithromycin (B1666446) | 0.12 | 16.0 | ||
| Clarithromycin | ≤0.06 | 0.12 | [3] | |
| Staphylococcus aureus | Spiramycin A | - | - | |
| Erythromycin | 0.25 | >128.0 | ||
| Azithromycin | 0.5 | >128.0 | ||
| Clarithromycin | 0.12 | >128.0 | ||
| Haemophilus influenzae | Spiramycin A | - | - | |
| Erythromycin | 2.0 | 4.0 | ||
| Azithromycin | 0.5 | 1.0 | ||
| Clarithromycin | 2.0 | 4.0 | ||
| Moraxella catarrhalis | Spiramycin A | - | - | |
| Erythromycin | 0.12 | 0.25 | ||
| Azithromycin | ≤0.06 | 0.12 | ||
| Clarithromycin | 0.12 | 0.25 |
Note: Direct comparative MIC data for Spiramycin A against all listed pathogens in a single study was not available in the searched literature. The presented data for Spiramycin A is from a study on Mycoplasma agalactiae and may not be directly comparable to the other antibiotics tested against different organisms.[2] Generally, erythromycin is considered more active than spiramycin on a weight-for-weight basis in vitro.[4] However, many erythromycin-resistant staphylococci have been found to be sensitive to spiramycin.[4]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical in vitro method for assessing the antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test antimicrobial agents (e.g., Spiramycin A, Erythromycin)
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Select 3-5 morphologically similar colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the final bacterial inoculum.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or with a spectrophotometer.
-
Visualizations
Caption: Workflow for MIC Determination
References
- 1. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparative in vitro activity of spiramycin and erythromycin against Norwegian bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. dokumen.pub [dokumen.pub]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. normsplash.com [normsplash.com]
Unveiling the Stronghold: A Comparative Guide to the Validation of Spiramycin's Binding Site on the Bacterial Ribosome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methodologies used to validate the binding site of Spiramycin (B21755) on the bacterial ribosome. By examining quantitative data and detailed protocols for techniques such as cryogenic electron microscopy (cryo-EM), chemical footprinting, and site-directed mutagenesis, this document aims to offer a comprehensive resource for understanding and investigating ribosome-targeting antibiotics.
Spiramycin, a 16-membered macrolide antibiotic, effectively halts bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] Its primary mechanism of action involves inhibiting the translocation step of protein synthesis, ultimately leading to the dissociation of peptidyl-tRNA from the ribosome.[2][3][4] The validation of its specific binding site is crucial for understanding its mechanism of action, overcoming resistance, and developing novel therapeutics. This guide compares the experimental approaches used to elucidate the binding site of Spiramycin and other ribosome-targeting antibiotics.
Quantitative Comparison of Ribosome Binding Affinities
The affinity of an antibiotic for its ribosomal target is a key determinant of its potency. Various techniques are employed to quantify this interaction, with the dissociation constant (Kd) being a common metric. A lower Kd value signifies a higher binding affinity.
| Antibiotic | Class | Target Organism | Method | Dissociation Constant (Kd) |
| Spiramycin | Macrolide | Escherichia coli | Kinetic Analysis | 1.8 nM[5] |
| Erythromycin (B1671065) | Macrolide | Escherichia coli | Filter Binding Assay | 10 - 14 nM[6][7] |
| Erythromycin | Macrolide | Streptococcus pneumoniae | Filter Binding Assay | 4.9 ± 0.6 nM[1][8] |
| Tylosin (B1662201) | Macrolide | Escherichia coli | Kinetic Analysis | Ki = 3 µM[9] |
| Clindamycin (B1669177) | Lincosamide | Escherichia coli | Chemical Footprinting | ~8 µM[10] |
Key Experimental Methodologies for Binding Site Validation
The precise localization of an antibiotic's binding site on the ribosome is achieved through a combination of structural, biochemical, and genetic techniques. Each method provides unique insights into the drug-ribosome interaction.
Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology, enabling the visualization of ribosome-antibiotic complexes at near-atomic resolution. This technique provides a three-dimensional map of the binding pocket and the specific interactions between the antibiotic and ribosomal components.
Experimental Workflow:
Detailed Protocol for Cryo-EM Analysis:
-
Ribosome Purification: Isolate and purify 70S ribosomes from the target bacterial species.
-
Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., Spiramycin) to ensure saturation of the binding sites.
-
Vitrification: Apply a small volume of the ribosome-antibiotic complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This process, known as vitrification, preserves the sample in a near-native, hydrated state.
-
Data Collection: Transfer the vitrified grids to a cryo-electron microscope. Collect a large dataset of images (micrographs) of the frozen particles at various tilt angles.
-
Image Processing: Use specialized software to correct for image drift, identify individual ribosome particles ("particle picking"), and classify them based on their orientation.
-
3D Reconstruction: Align and average the classified 2D particle images to generate a high-resolution 3D density map of the ribosome-antibiotic complex.
-
Model Building and Refinement: Build an atomic model of the antibiotic and the surrounding ribosomal RNA and proteins into the 3D density map. Refine the model to best fit the experimental data.
-
Binding Site Analysis: Analyze the refined model to identify the specific nucleotides and amino acid residues that interact with the antibiotic, revealing the precise binding site and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).
Chemical Footprinting
Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid or protein. In the context of ribosome-antibiotic interactions, it reveals which ribosomal RNA (rRNA) nucleotides are protected by the bound antibiotic from chemical modification.
Experimental Workflow:
Detailed Protocol for Chemical Footprinting:
-
Ribosome-Antibiotic Complex Formation: Incubate purified 70S ribosomes or 50S ribosomal subunits with the antibiotic of interest.
-
Chemical Modification: Treat the ribosome-antibiotic complexes and a control sample of unbound ribosomes with a chemical modifying agent. Commonly used probes include:
-
Dimethyl sulfate (B86663) (DMS): Methylates the N1 of adenine (B156593) and N3 of cytosine in single-stranded RNA.
-
Kethoxal: Modifies the N1 and N2 of guanine (B1146940) in single-stranded RNA.
-
-
RNA Extraction: Stop the modification reaction and extract the ribosomal RNA from both the antibiotic-treated and control samples.
-
Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region of the 23S rRNA downstream of the expected binding site. Anneal the primer to the extracted rRNA and extend it using reverse transcriptase. The reverse transcriptase will stop at the modified bases.
-
Gel Electrophoresis and Analysis: Separate the primer extension products on a denaturing polyacrylamide gel. The resulting bands will correspond to the sites of modification. By comparing the banding patterns of the antibiotic-treated and control samples, nucleotides that are protected from modification by the bound antibiotic (the "footprint") can be identified. These protected bases constitute the binding site of the antibiotic.
Site-Directed Mutagenesis
Site-directed mutagenesis is a genetic technique used to introduce specific mutations into a gene. In the context of antibiotic binding, mutations are introduced into the 23S rRNA gene to identify nucleotides that are critical for antibiotic binding and activity. Resistance to an antibiotic conferred by a specific mutation strongly suggests that the mutated nucleotide is part of the antibiotic's binding site.
Experimental Workflow:
Detailed Protocol for Site-Directed Mutagenesis of 23S rRNA:
-
Identify Target Nucleotides: Based on structural data (e.g., from cryo-EM) or footprinting results, identify specific nucleotides in the 23S rRNA that are predicted to interact with the antibiotic.
-
Design Mutagenic Primers: Design a pair of complementary DNA primers that contain the desired mutation at the target nucleotide position.
-
PCR-based Mutagenesis: Use the mutagenic primers in a polymerase chain reaction (PCR) with a plasmid containing the wild-type 23S rRNA gene as a template. The PCR will generate copies of the plasmid with the desired mutation.
-
Template Removal: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmids will be unmethylated and remain intact.
-
Transformation: Transform competent bacterial cells (e.g., E. coli) with the mutated plasmids.
-
Selection and Screening: Plate the transformed cells on a selective medium to isolate colonies containing the mutated plasmid. Screen the colonies for the presence of the desired mutation by DNA sequencing.
-
Phenotypic Analysis: Assess the antibiotic susceptibility of the bacterial strains expressing the mutant 23S rRNA. Increased resistance to the antibiotic compared to the wild-type strain indicates that the mutated nucleotide is important for the antibiotic's action.
-
Biochemical Validation (Optional): Isolate ribosomes from the mutant strain and perform in vitro binding assays (e.g., filter binding) to directly measure the effect of the mutation on the antibiotic's binding affinity. A decrease in binding affinity further validates the importance of the mutated nucleotide in the binding site.
Comparison of Spiramycin with Other Ribosome-Targeting Antibiotics
Spiramycin belongs to the macrolide class of antibiotics, which all bind to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. However, there are subtle but important differences in their binding modes and interactions with the ribosome.
-
Erythromycin: A 14-membered macrolide, erythromycin also binds in the NPET and interacts with nucleotides in domain V of the 23S rRNA, particularly A2058 and A2059.[11]
-
Tylosin: A 16-membered macrolide like Spiramycin, Tylosin has a mycinose (B1239270) sugar moiety that extends towards and interacts with domain II of the 23S rRNA, an interaction not seen with Spiramycin.[12]
-
Clindamycin: A lincosamide antibiotic, Clindamycin has an overlapping binding site with macrolides in the NPET and also interacts with key nucleotides in domain V of the 23S rRNA, such as A2058 and G2505.[10][13]
-
Streptogramins: This class of antibiotics has two components, A and B, which bind synergistically to the NPET. Streptogramin B has a binding site that overlaps with macrolides, while Streptogramin A binds nearby, and together they potently inhibit protein synthesis.[14][15]
The validation of Spiramycin's binding site, through the concerted application of these experimental techniques, provides a robust framework for understanding its antibacterial activity. By comparing these findings with data from other ribosome-targeting antibiotics, researchers can gain valuable insights into the structure-activity relationships that govern antibiotic efficacy and develop strategies to combat the growing threat of antibiotic resistance.
References
- 1. pnas.org [pnas.org]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies on the interaction between a ribosomal complex active in peptide bond formation and the macrolide antibiotics tylosin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial leads to combat streptogramin resistance generated from X-ray fragment screening against VatD - PMC [pmc.ncbi.nlm.nih.gov]
comparative pharmacokinetics of Sporeamicin A and erythromycin
A guide for researchers and drug development professionals.
In the landscape of macrolide antibiotics, both Sporeamicin A and erythromycin (B1671065) represent significant areas of interest for therapeutic development. While erythromycin has a long-standing clinical history with well-documented pharmacokinetic properties, this compound is a more novel agent. This guide provides a comparative overview of their pharmacokinetic profiles, supported by available experimental data. A significant disparity in the volume of publicly available data exists between the two compounds, with detailed quantitative information for this compound being notably scarce.
Quantitative Pharmacokinetic Data
For erythromycin, a wealth of data is available, and its key pharmacokinetic parameters are summarized in the table below. It is important to note that these values can vary depending on the specific salt or ester form of erythromycin administered, the dosage, and the patient population.
Table 1: Summary of Pharmacokinetic Parameters for Erythromycin
| Parameter | Value | Species | Route of Administration | Citation |
| Bioavailability | 18-45% (highly variable) | Human | Oral | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1.2 hours (fasting); 4 hours (with food) | Human | Oral | [2][3] |
| Maximum Plasma Concentration (Cmax) | 1.8 mcg/L | Human | Oral (500mg dose) | [2] |
| Elimination Half-life (t½) | 1.5 - 2 hours | Human | Oral/IV | [3][4][5][6] |
| Protein Binding | 70-90% | Human | - | [6][7] |
| Metabolism | Primarily hepatic (CYP3A4 demethylation) | Human | - | [3][4][7] |
| Excretion | Primarily bile; minimal renal excretion (2-15%) | Human | - | [2][3][4][6] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, a standard comparative pharmacokinetic study in an animal model, such as the rat, would typically follow the protocol outlined below. This hypothetical protocol is provided as a guide for researchers aiming to generate comparative data.
Hypothetical Protocol: Comparative Pharmacokinetics of this compound and Erythromycin in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Weight: 200-250g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before drug administration.
2. Drug Administration:
-
This compound Group: Administered a single oral dose (e.g., 50 mg/kg) via gavage.
-
Erythromycin Group: Administered a single oral dose of erythromycin stearate (B1226849) (e.g., 50 mg/kg) via gavage.
-
Vehicle Control Group: Administered the vehicle (e.g., 0.5% carboxymethylcellulose) via gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Blood is collected into heparinized tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Tissue Distribution (optional satellite group):
-
Separate groups of animals (n=3 per time point) are euthanized at specific time points (e.g., 1, 4, and 12 hours).
-
Tissues of interest (e.g., lung, liver, kidney, muscle) are collected, weighed, and homogenized.
-
Homogenates are stored at -80°C until analysis.
5. Analytical Method:
-
Drug concentrations in plasma and tissue homogenates are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8] This method offers high sensitivity and specificity for quantifying the parent drug and any major metabolites.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a comparative pharmacokinetic study.
Signaling Pathway: Erythromycin Metabolism
References
- 1. This compound, a new macrolide antibiotic. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [The pharmacokinetic studies on spiramycin and acetylspiramycin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lack of effect of spiramycin on cyclosporin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the metabolism of spiramycin in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Toxicity of Sporeamicin A Against Eukaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the in vitro toxicity of the novel macrolide antibiotic, Sporeamicin A, against eukaryotic cells. Due to the nascent stage of research on this compound, direct comparative data is not yet available. Therefore, this document serves as a template, offering a comparative analysis of established macrolide antibiotics—Erythromycin, Azithromycin, and Clarithromycin—to provide a benchmark for future studies on this compound. The experimental protocols and data presentation formats outlined herein are intended to guide the systematic evaluation of this compound's cytotoxic profile.
Comparative Cytotoxicity of Macrolide Antibiotics
The following table summarizes the 50% inhibitory concentration (IC50) values of several macrolide antibiotics against various eukaryotic cell lines, as determined by in vitro cytotoxicity assays. This data provides a quantitative comparison of their relative toxicity. Future experimental data for this compound should be presented in a similar format to allow for direct comparison.
| Antibiotic | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| This compound | Data Not Available | TBD | TBD | TBD | |
| Erythromycin | Chang Liver Cells | MTT | Not Specified | >100 (Least Toxic) | [1] |
| Erythromycin Estolate | Chang Liver Cells | MTT | Not Specified | ~25 (Most Toxic) | [1] |
| Azithromycin | Hela | MTT | 72 | 15.66 | [2][3] |
| Azithromycin | SGC-7901 | MTT | 72 | 26.05 | [2][3] |
| Azithromycin | BHK-21 | MTT | 72 | 91.00 | [2][3] |
| Azithromycin | MCF-12A | ³H-Thymidine | 168 (7 days) | 94 ± 33 | [4] |
| Azithromycin | Fibroblasts | ³H-Thymidine | 168 (7 days) | 115 ± 49 | [4] |
| Clarithromycin | Chang Liver Cells | MTT | Not Specified | Moderately Toxic | [1] |
| Spiramycin (B21755) | NIH/3T3 | MTT | 72 | > 100 (Non-toxic at lower doses) | [5][6] |
| Tilmicosin | BHK 21 | Not Specified | Not Specified | Significant decrease in viability at 50 | [7][8] |
| Tylosin | BHK 21 | Not Specified | Not Specified | No viable cells at >500 | [7][8] |
Experimental Protocols
Standardized protocols are critical for generating reproducible and comparable data. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate eukaryotic cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator macrolides in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Dye Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours to allow for dye uptake.
-
Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50.
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compounds for the desired duration.
-
Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells.
Potential Mechanisms of Toxicity and Signaling Pathways
Macrolide antibiotics can exert toxicity on eukaryotic cells through various mechanisms. Understanding these pathways is crucial for a comprehensive toxicity assessment of this compound.
Inhibition of Mitochondrial Protein Synthesis
A primary mechanism of macrolide toxicity is the inhibition of mitochondrial protein synthesis.[9][10] Eukaryotic mitochondria possess ribosomes (mitoribosomes) that are structurally similar to prokaryotic ribosomes. Macrolides can bind to the large subunit of mitoribosomes, interfering with the synthesis of essential mitochondrial proteins, leading to mitochondrial dysfunction and cell death.
Induction of Apoptosis
Several macrolides have been shown to induce apoptosis, or programmed cell death, in eukaryotic cells.[2][11] This can be triggered by various cellular stresses, including mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS).[12][13] The apoptotic cascade often involves the activation of caspases, a family of proteases that execute cell death.
Integrated Stress Response (ISR)
Macrolide antibiotics can induce an integrated stress response (ISR) in eukaryotic cells.[13][14] This can be triggered by events such as the accumulation of unfolded proteins and ROS. The ISR involves the activation of signaling pathways that can lead to either cell survival through autophagy or cell death if the stress is too severe or prolonged.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Potential signaling pathways of macrolide-induced cytotoxicity.
References
- 1. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin synergistically enhances anti-proliferative activity of vincristine in cervical and gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin Synergistically Enhances Anti-Proliferative Activity of Vincristine in Cervical and Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Evaluation of spiramycin for topical applications: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The interference of the macrolide antibiotics with mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interference of the macrolide antibiotics with mitochondrial protein synthesis. (1973) | H Devries | 38 Citations [scispace.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sporeamicin A
For laboratory personnel engaged in research, development, and scientific exploration, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Sporeamicin A, a macrolide antibiotic. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.
Note on Nomenclature: Initial searches for "this compound" consistently resolve to "Spiramycin." This guide proceeds under the assumption that "this compound" is a synonym or misspelling of Spiramycin (B21755). Spiramycin is a mixture of macrolide antibiotics produced by Streptomyces ambofaciens.[1][2][3]
I. Immediate Safety and Hazard Information
Spiramycin is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling. Key hazards are summarized below.
Table 1: Summary of Hazard Information for Spiramycin
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Fatal if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor. |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
| Skin Irritation/Sensitization | May cause skin irritation and allergic skin reactions. | Wear protective gloves, protective clothing, and eye protection. If on skin, wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
II. Procedural Guidance for Disposal
The fundamental principle for the disposal of Spiramycin is to treat it as hazardous chemical waste . Due to its high toxicity to aquatic life, it must not be disposed of down the drain or in regular trash. Autoclaving is not a guaranteed method for the inactivation of many antibiotics and therefore should not be solely relied upon for the disposal of Spiramycin waste.[4]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with Spiramycin (e.g., unused powder, contaminated personal protective equipment (PPE), weigh boats, and consumables) in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
The container should be made of a material compatible with the chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing Spiramycin (e.g., stock solutions, experimental media) in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Do not mix Spiramycin waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with Spiramycin should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Spiramycin," and the appropriate hazard pictograms (e.g., skull and crossbones, environment).
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the principal investigator or laboratory.
Step 3: Storage of Waste
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general traffic, and clearly marked.
-
Ensure that the storage area has secondary containment to prevent spills from spreading.
Step 4: Disposal Procedure
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize Spiramycin waste in the laboratory unless you have a specifically approved and validated protocol from your institution's safety office. Research on Spiramycin degradation has explored methods such as thermal decomposition, acid hydrolysis, and photodegradation, but these are not standard laboratory disposal procedures and require specialized equipment and risk assessment.[6][7][8]
-
The final disposal method for Spiramycin waste should be incineration at a permitted hazardous waste facility to ensure its complete destruction.[9]
III. Experimental Protocols
As there are no standard, validated protocols for the in-lab chemical inactivation of Spiramycin for disposal purposes, the primary and mandatory "protocol" is the adherence to the institutional and regulatory procedures for hazardous chemical waste disposal outlined above. Any attempt to chemically degrade Spiramycin in the lab would constitute a new experimental procedure requiring a full risk assessment and approval from the relevant safety committees.
IV. Logical Workflow for this compound (Spiramycin) Waste Management
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of Spiramycin waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound (Spiramycin) waste.
References
- 1. goldbio.com [goldbio.com]
- 2. merriam-webster.com [merriam-webster.com]
- 3. Spiramycin | Profiles RNS [profiles.uchicago.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Spiramycin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling and disposal of Spiramycin (potentially referred to as Sporeamicin A), a macrolide antibiotic. Adherence to these guidelines is critical to mitigate risks and ensure a secure laboratory environment.
Spiramycin is a compound that requires careful handling due to its potential health hazards. It may cause allergic skin reactions, serious eye irritation, and has been identified as a substance that may damage fertility or the unborn child.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][5]
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving Spiramycin.
| Laboratory Activity | Required Personal Protective Equipment |
| General Handling & Preparation | Safety glasses with side shields (or goggles), lab coat, and chemical-resistant gloves (complying with EN374 standard).[6] |
| Weighing/Aliquoting (powder form) | Use of a chemical fume hood or a ventilated enclosure is highly recommended.[6][7] If ventilation is inadequate or if irritation is experienced, respiratory protection (NIOSH/MSHA approved respirator) should be used.[8] |
| Working with Solutions | Safety glasses with side shields or goggles, lab coat, and chemical-resistant gloves. |
| Spill Cleanup | Wear the full complement of PPE, including safety goggles, lab coat, and chemical-resistant gloves.[6] For larger spills, respiratory protection and protective clothing may be necessary.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Spiramycin will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle Spiramycin in a well-ventilated area.[7] The use of a certified chemical fume hood or local exhaust ventilation is strongly advised, especially when handling the solid form to avoid dust formation.[7][8]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]
2. Handling the Compound:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8][9]
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[7][8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or leaving the laboratory.[1][8] Contaminated work clothing should not be allowed out of the workplace.[2][3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1] Get medical attention if skin irritation or a rash occurs.[1]
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] Get medical attention.[1]
-
Ingestion: If swallowed, DO NOT induce vomiting.[1] Rinse mouth thoroughly with water and get medical attention.[1][8]
Disposal Plan: Responsible Waste Management
Proper disposal of Spiramycin and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be considered hazardous waste.
-
Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4]
-
Environmental Protection: Do not allow the product to be released into the environment, including drains or sewage systems.[4][5]
Experimental Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for safely handling Spiramycin in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Spiramycin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
